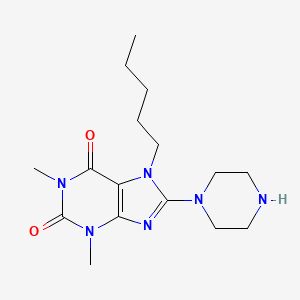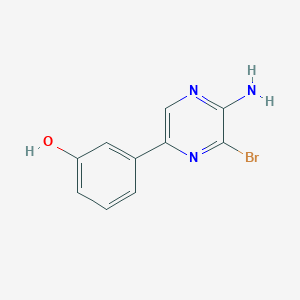
2,6-Dibromo-4-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-methoxybenzoic acid is an organic compound characterized by the presence of two bromine atoms and a methoxy group attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-methoxybenzoic acid typically involves the bromination of 4-methoxybenzoic acid. This can be achieved through a decarboxylative bromination process, which is a transition-metal-free method. The reaction involves the use of bromine in the presence of a silver salt, resulting in the substitution of the carboxyl group with a bromine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromo-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the methoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the methoxy group or the aromatic ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
2,6-Dibromo-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,6-Dibromo-4-methoxybenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the methoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets may vary depending on the application and the derivatives used.
Comparaison Avec Des Composés Similaires
4-Methoxybenzoic Acid: Lacks the bromine atoms, resulting in different reactivity and applications.
2,6-Difluoro-4-methoxybenzoic Acid: Contains fluorine atoms instead of bromine, leading to variations in chemical behavior and biological activity.
Uniqueness: 2,6-Dibromo-4-methoxybenzoic acid is unique due to the presence of two bromine atoms, which significantly influence its chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H6Br2O3 |
|---|---|
Poids moléculaire |
309.94 g/mol |
Nom IUPAC |
2,6-dibromo-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H6Br2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) |
Clé InChI |
IMVJCPGRBVNZRO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)Br)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid](/img/structure/B14769393.png)
![5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14769395.png)


![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)



![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)


